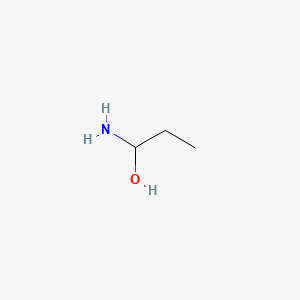

Aminopropanol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

25154-49-8 |

|---|---|

Fórmula molecular |

C3H9NO |

Peso molecular |

75.11 g/mol |

Nombre IUPAC |

1-aminopropan-1-ol |

InChI |

InChI=1S/C3H9NO/c1-2-3(4)5/h3,5H,2,4H2,1H3 |

Clave InChI |

MXZROAOUCUVNHX-UHFFFAOYSA-N |

SMILES |

CCC(N)O |

SMILES canónico |

CCC(N)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aminopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolds of Aminopropanol Isomers

Aminopropanols are a class of organic compounds that contain both an amino group and a hydroxyl group, making them valuable bifunctional building blocks in organic synthesis and medicinal chemistry. Their structural simplicity, combined with the presence of two reactive functional groups, allows for a wide range of chemical modifications, making them key intermediates in the synthesis of numerous pharmaceuticals and other specialty chemicals. This guide provides an in-depth exploration of the core physicochemical properties of the three main isomers of this compound: 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol. Understanding these fundamental properties is paramount for researchers and drug development professionals, as they directly influence reaction kinetics, product purity, formulation strategies, and biological activity.

The strategic placement of the amino and hydroxyl groups in each isomer results in distinct chemical and physical characteristics. These differences in properties such as basicity (pKa), boiling point, melting point, and solubility are not merely academic points of interest; they are critical parameters that dictate the practical application of these molecules. For instance, the pKa value is a crucial determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, while solubility characteristics are fundamental to developing effective drug delivery systems. This guide will delve into these properties, offering not just data, but also the underlying scientific principles and practical implications for the laboratory and clinical settings.

The Isomers of this compound: A Structural Overview

The three primary isomers of this compound—1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol—all share the same molecular formula, C₃H₉NO, and a molecular weight of approximately 75.11 g/mol .[1][2][3] However, the arrangement of the amino and hydroxyl groups on the three-carbon propane backbone gives rise to their unique properties.

-

1-Amino-2-propanol: Also known as isopropanolamine, this isomer features a primary amine at the C1 position and a secondary hydroxyl group at the C2 position.[4] This structure contains a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-1-amino-2-propanol.

-

2-Amino-1-propanol: This isomer has a primary hydroxyl group at the C1 position and a primary amine at the C2 position. It is also a chiral molecule due to the stereocenter at the C2 position.

-

3-Amino-1-propanol: In this isomer, the primary amine and primary hydroxyl groups are at the terminal C3 and C1 positions, respectively.[5] This arrangement results in a non-chiral molecule.

The distinct spatial relationship between the electron-withdrawing hydroxyl group and the basic amino group in each isomer significantly influences their electronic properties and intermolecular interactions.

Caption: Structural overview of the three main this compound isomers.

Core Physicochemical Properties: A Comparative Analysis

The subtle differences in the molecular architecture of the this compound isomers lead to significant variations in their macroscopic properties. A comprehensive understanding of these properties is essential for their effective use in research and development.

Table 1: Key Physicochemical Properties of this compound Isomers

| Property | 1-Amino-2-propanol | 2-Amino-1-propanol | 3-Amino-1-propanol |

| CAS Number | 78-96-6[6] | 6168-72-5[3] | 156-87-6[7] |

| Molecular Formula | C₃H₉NO[6] | C₃H₉NO[1] | C₃H₉NO[7] |

| Molecular Weight ( g/mol ) | 75.11[6] | 75.11[1] | 75.11[8] |

| Appearance | Colorless to pale yellow liquid[4][6] | - | Colorless to pale yellow liquid[5][7] |

| Odor | Slight ammonia-like[4][6] | - | Fish-like, amine-like[9][10] |

| Melting Point (°C) | -2 to 1.74[11][12] | - | 10 to 12.4[5][7] |

| Boiling Point (°C) | 159.46 to 160[11][12][13] | - | 184 to 188[7][8][14] |

| Density (g/mL at 20-25°C) | 0.961 to 0.973[12][13] | - | 0.982 to 0.9893[9][14] |

| Flash Point (°C) | 71 to 77[11][15] | - | 79 to 100[7][9] |

| pKa | - | - | 9.96[10] |

| Solubility | Soluble in water, alcohol, ether, acetone, benzene, CCl₄[11][13] | - | Miscible with water, alcohol, ether, acetone, chloroform[9][10] |

Basicity and pKa: The Heart of Reactivity and Biological Interaction

The basicity of the amino group, quantified by the pKa value, is arguably one of the most critical properties for drug development. It governs the extent of ionization at physiological pH, which in turn influences a molecule's ability to cross biological membranes and interact with target receptors.

The pKa of an this compound is influenced by the proximity of the electron-withdrawing hydroxyl group. In 1-amino-2-propanol and 2-amino-1-propanol, the hydroxyl group is on an adjacent carbon to the amino group, exerting an inductive effect that reduces the electron density on the nitrogen atom and thus lowers its basicity compared to a simple alkylamine. In 3-amino-1-propanol, the hydroxyl and amino groups are separated by an additional methylene group, diminishing the inductive effect and resulting in a higher pKa, closer to that of a primary alkylamine. The reported pKa for 3-aminopropanol is approximately 9.96.[10]

Boiling and Melting Points: A Reflection of Intermolecular Forces

The boiling and melting points of the this compound isomers are dictated by the strength of their intermolecular forces, primarily hydrogen bonding. The presence of both -OH and -NH₂ groups allows for extensive hydrogen bonding networks.

3-Amino-1-propanol exhibits the highest boiling point among the isomers.[7][8][14] This can be attributed to the greater separation between the functional groups, which may allow for more effective intermolecular hydrogen bonding with less steric hindrance. Conversely, 1-amino-2-propanol has a lower boiling point.[11][12][13] The melting point of 3-amino-1-propanol is also notably higher than that of 1-amino-2-propanol, suggesting a more ordered and stable crystal lattice structure.[5][7]

Solubility: "Like Dissolves Like" in Action

All three this compound isomers are readily soluble in water and other polar protic solvents due to their ability to form hydrogen bonds with the solvent molecules.[9][10][11][13] They are also soluble in a range of organic solvents, including alcohols, ethers, and acetone.[9][10][11][13] This broad solubility profile makes them versatile reagents in a variety of reaction conditions. The high solubility in aqueous media is a direct result of the polar C-N, C-O, and O-H bonds within their structures.[7]

Applications in Drug Development and Beyond

The unique physicochemical properties of aminopropanols make them valuable intermediates in the pharmaceutical industry.

-

Pharmaceutical Intermediates: Aminopropanols are key building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). For instance, they are used in the production of beta-blockers and antimicrobial agents.[7] The chiral nature of 1-amino-2-propanol and 2-amino-1-propanol is particularly important in the synthesis of enantiomerically pure drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.

-

Buffers and Solubilizers: Their ability to act as weak bases makes them effective buffers in various formulations.[11] They are also good solubilizers of oils and fats, which is why they are used to neutralize fatty acids and sulfonic acid-based surfactants.[11]

-

Corrosion Inhibitors and Other Industrial Uses: Beyond pharmaceuticals, aminopropanols find applications as corrosion inhibitors, in the production of agrochemicals, surfactants, and in polymer chemistry.[7] Racemic 1-aminopropan-2-ol is commonly used in metalworking fluids, waterborne coatings, and personal care products.[11]

Experimental Protocols: Characterization of this compound Properties

To ensure the quality and consistency of aminopropanols used in research and manufacturing, it is essential to have reliable methods for their characterization.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of an this compound.

Objective: To determine the pKa of the conjugate acid of an this compound isomer.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water in the beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.5 mL) at a time.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped significantly, well past the equivalence point.

-

Plot a titration curve of pH versus the volume of HCl added.

-

Determine the equivalence point (the point of steepest inflection) from the curve.

-

The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of the this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Synthesis of 1-Amino-2-propanol

This protocol provides a general method for the synthesis of racemic 1-amino-2-propanol.

Objective: To synthesize 1-amino-2-propanol from propylene oxide and ammonia.

Materials:

-

Propylene oxide

-

Aqueous ammonia

-

Reaction vessel (e.g., a pressure reactor)

-

Distillation apparatus

Procedure:

-

Caution: Propylene oxide is a volatile and flammable substance. This reaction should be carried out in a well-ventilated fume hood and with appropriate personal protective equipment.

-

Charge the reaction vessel with aqueous ammonia.

-

Slowly add propylene oxide to the aqueous ammonia solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Seal the reactor and heat the mixture. The reaction is typically carried out under pressure.

-

After the reaction is complete, cool the reactor to room temperature.

-

The resulting product mixture will contain 1-amino-2-propanol, as well as di- and triisopropanolamines as byproducts.

-

Fractional distillation is used to separate the 1-amino-2-propanol from the other products and unreacted starting materials.

References

- 1. 2-Amino-propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C3H9NO | CID 5256658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. guidechem.com [guidechem.com]

- 8. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 12. 78-96-6 CAS MSDS (Amino-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-アミノ-1-プロパノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound (mixture of isomers) for synthesis 78-96-6 [sigmaaldrich.com]

The Isomeric Maze of Aminopropanol: A Technical Guide for Scientists and Drug Development Professionals

Abstract

Aminopropanol (C3H9NO), a molecule of fundamental importance in organic synthesis and medicinal chemistry, exists as a fascinating array of constitutional and stereoisomers. The subtle variations in the spatial arrangement of the amino and hydroxyl functional groups give rise to distinct physicochemical properties and profoundly different biological activities. This guide provides a comprehensive technical exploration of the isomers of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances of each isomer, their synthesis, methods for their separation and characterization, and their applications, with a particular focus on the pharmaceutical industry where stereochemistry is paramount.

The Isomers of this compound: A Structural Overview

This compound has three constitutional isomers, which differ in the connectivity of the amino and hydroxyl groups along the three-carbon propane backbone. Two of these constitutional isomers are chiral and exist as pairs of enantiomers.

Constitutional Isomers

-

1-Aminopropan-2-ol: The amino group is on the first carbon, and the hydroxyl group is on the second. This molecule is chiral.[1][2][3]

-

2-Aminopropan-1-ol: The amino group is on the second carbon, and the hydroxyl group is on the first. This is also a chiral molecule.[4][5][6]

-

3-Aminopropan-1-ol: The amino and hydroxyl groups are on the terminal carbons. This molecule is achiral.[7][8][9]

References

- 1. CAS 78-96-6: (±)-1-Amino-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 3. 2-Propanol, 1-amino- [webbook.nist.gov]

- 4. (R)-(-)-2-Amino-1-propanol | C3H9NO | CID 80308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alaninol - Wikipedia [en.wikipedia.org]

- 7. arxiv.org [arxiv.org]

- 8. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Aminopropan-2-ol: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 1-aminopropan-2-ol, a versatile chiral amino alcohol. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical structure, stereoisomerism, synthesis methodologies, and its critical role as a building block in the pharmaceutical industry. The information presented herein is grounded in established scientific literature and aims to provide both foundational knowledge and practical insights.

Unveiling the Core Structure: 1-Aminopropan-2-ol

1-Aminopropan-2-ol, also known as isopropanolamine, is an organic compound with the chemical formula CH₃CH(OH)CH₂NH₂.[1][2] It is a primary amino alcohol, featuring both a primary amine (-NH₂) and a secondary hydroxyl (-OH) group.[3] This bifunctional nature is central to its utility as a versatile intermediate in organic synthesis.[3]

The presence of a chiral center at the second carbon atom (the carbon bearing the hydroxyl group) means that 1-aminopropan-2-ol exists as a pair of enantiomers: (R)-(-)-1-aminopropan-2-ol and (S)-(+)-1-aminopropan-2-ol.[1][4] The specific stereochemistry of these enantiomers is crucial for their biological activity and their application in the synthesis of chiral drugs.[3]

Physicochemical Properties

A summary of the key physicochemical properties of racemic 1-aminopropan-2-ol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [1][2][5] |

| Molar Mass | 75.11 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Slight ammonia-like | [1][2][6] |

| Density | 0.973 g/mL at 25 °C | [1][5] |

| Melting Point | -2 °C | [5][7] |

| Boiling Point | 160 °C | [5] |

| Flash Point | 165 °F (73.9 °C) | [2][5][8] |

| Water Solubility | Soluble | [1][2] |

| CAS Number | 78-96-6 (racemic) | [1][2][5] |

| (R)-enantiomer CAS | 2799-16-8 | [1] |

| (S)-enantiomer CAS | 2799-17-9 | [1] |

Synthesis of 1-Aminopropan-2-ol: From Racemates to Enantiopure Compounds

The synthesis of 1-aminopropan-2-ol can be approached in several ways, with the choice of method often dictated by the desired stereochemistry and the scale of the reaction.

Racemic Synthesis: A Straightforward Approach

The most common and industrially viable method for producing racemic 1-aminopropan-2-ol is the aminolysis of propylene oxide.[1][2] This reaction involves the ring-opening of the epoxide with aqueous ammonia.

Caption: Racemic synthesis of 1-aminopropan-2-ol.

The nucleophilic attack of the ammonia on either of the two epoxide carbons would ideally lead to a mixture of 1-amino-2-propanol and 2-amino-1-propanol. However, the reaction predominantly yields 1-aminopropan-2-ol due to the steric hindrance at the methylated carbon of the epoxide ring, favoring attack at the less substituted carbon.

Chiral Synthesis: Accessing Enantiomerically Pure Forms

For pharmaceutical applications where specific stereoisomers are required to ensure therapeutic efficacy and minimize side effects, enantioselective synthesis or resolution of the racemate is necessary.

A classical approach to obtaining enantiomerically pure 1-aminopropan-2-ol is through the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-tosyl-leucine.[9] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Caption: Chiral resolution of 1-aminopropan-2-ol.

More modern and efficient approaches focus on the direct asymmetric synthesis of the desired enantiomer. One such method involves the asymmetric aminolysis of propylene oxide using a chiral catalyst. Another strategy employs the reduction of a corresponding α-aminoketone, where the stereochemistry is controlled by a chiral reducing agent or catalyst.[10] A patented method describes the ring-opening of chiral epoxypropane with trifluoroacetamide, followed by hydrolysis to yield chiral 1-aminopropan-2-ol with high purity and yield.[11][12]

Applications in Drug Development: A Chiral Building Block

The true value of 1-aminopropan-2-ol in the pharmaceutical industry lies in its role as a chiral building block.[3] The presence of both an amine and a hydroxyl group allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

Synthesis of Beta-Blockers

1-Aminopropan-2-ol and its derivatives are fundamental to the synthesis of a class of drugs known as beta-blockers, which are used to manage cardiovascular diseases such as hypertension and angina. The general structure of many beta-blockers contains a propanolamine side chain.

Precursor for Antibiotics

The enantiomerically pure forms of amino alcohols are crucial in the synthesis of certain antibiotics. For instance, (S)-(+)-2-amino-1-propanol is a key intermediate in the synthesis of the antibiotic Ofloxacin, which is used to treat a variety of bacterial infections.[13]

Other Pharmaceutical Applications

Beyond these examples, 1-aminopropan-2-ol serves as a precursor for a diverse range of pharmaceuticals, including:

-

Antihistamines [14]

-

Antimalarials [14]

-

Local anesthetics [14]

-

Antidepressants [14]

-

Muscle relaxants [14]

The versatility of 1-aminopropan-2-ol also extends to its use in the development of novel drug delivery systems.[15]

Experimental Protocols

Synthesis of Racemic 1-Aminopropan-2-ol

Objective: To synthesize racemic 1-aminopropan-2-ol via the aminolysis of propylene oxide.

Materials:

-

Propylene oxide

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with a solution of aqueous ammonia in ethanol.

-

Cool the flask in an ice bath.

-

Slowly add propylene oxide to the cooled ammonia solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure racemic 1-aminopropan-2-ol.

Causality: The use of an excess of ammonia drives the reaction towards the formation of the primary amine and minimizes the formation of di- and tri-isopropanolamines. The reaction is performed under reflux to ensure complete conversion.

Characterization: Spectroscopic Data

The structure of 1-aminopropan-2-ol can be confirmed using various spectroscopic methods.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The ¹H NMR spectrum will show characteristic signals for the methyl group (a doublet), the methine proton adjacent to the hydroxyl group (a multiplet), the methylene protons adjacent to the amine group (two doublets of doublets), and the exchangeable protons of the amine and hydroxyl groups.[16] |

| ¹³C NMR | The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (a broad band in the region of 3200-3600 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O and C-N stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 75, along with characteristic fragmentation patterns.[17][18] |

Safety and Handling

1-Aminopropan-2-ol is a corrosive substance that can cause severe skin burns and eye damage.[2][19][20] It is also harmful if swallowed or absorbed through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[19] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[19]

In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[21]

Conclusion

1-Aminopropan-2-ol is a deceptively simple molecule with profound importance in the field of organic synthesis, particularly in drug development. Its bifunctional nature and, critically, its chirality make it an indispensable building block for a wide array of pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or scientist working in this domain. As the demand for enantiomerically pure drugs continues to grow, the development of more efficient and sustainable methods for the synthesis of chiral 1-aminopropan-2-ol will remain an active and important area of research.

References

- 1. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 2. Client Challenge [pubchem.fandom.com]

- 3. 1-Aminopropan-2-ol | CAS 78-96-6 | High Purity [benchchem.com]

- 4. Buy (R)-(-)-1-Amino-2-propanol | 2799-16-8 [smolecule.com]

- 5. Amino-2-propanol | 78-96-6 [chemicalbook.com]

- 6. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-amino-2-propanol [stenutz.eu]

- 8. 1-amino-2-propanol, 78-96-6 [thegoodscentscompany.com]

- 9. WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]

- 10. Method for efficiently synthesizing chiral 1,2-amino alcohol by catalyzing alpha-aminoketone through Ir/f-amphox - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 12. CN111574384B - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. products.basf.com [products.basf.com]

- 15. The Best Uses and Benefits of Amino-2-Propanol You Need to Know [chuanghaibio.com]

- 16. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Propanol, 1-amino- [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. echemi.com [echemi.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. fishersci.com [fishersci.com]

Whitepaper: Synthesis of (R)-2-Aminopropan-1-ol from L-Alanine

An In-depth Technical Guide to the Synthesis of Chiral 2-Aminopropan-1-ol from Alanine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral amino alcohols are pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals due to their bifunctional nature and inherent stereochemistry.[1][2] (R)-2-aminopropan-1-ol, also known as D-alaninol, and its enantiomer (S)-2-aminopropan-1-ol (L-alaninol), are particularly valuable precursors.[3][4] This technical guide provides a comprehensive overview of the synthesis of these chiral amino alcohols via the direct reduction of the readily available amino acid, alanine. The guide will delve into the mechanistic rationale behind the choice of reducing agents, present a detailed, field-proven experimental protocol, and discuss the critical parameters for a successful and safe synthesis.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[5] Their value stems from the presence of two versatile functional groups—an amine and a hydroxyl group—on adjacent stereogenic carbons. This arrangement makes them ideal starting materials for the construction of more complex chiral ligands, catalysts, and drug candidates.[2][3]

(R)- and (S)-2-aminopropan-1-ol are fundamental chiral synthons. For instance, L-alaninol is a key intermediate in the preparation of drugs like Cabotegravir, an HIV-1 integrase inhibitor, and Encorafenib, a kinase inhibitor for melanoma treatment.[6] The stereochemical integrity of these building blocks is paramount, as the biological activity of the final product is often highly dependent on its specific enantiomeric form.

This guide focuses on the direct reduction of alanine, an inexpensive and enantiomerically pure natural amino acid, to alaninol.[2] A critical point to address is the stereochemistry:

-

L-Alanine possesses the (S)-configuration . Its direct reduction yields (S)-2-aminopropan-1-ol (L-alaninol).

-

To synthesize the target compound, (R)-2-aminopropan-1-ol (D-alaninol), one must start with D-Alanine , which has the corresponding (R)-configuration .[4]

The reduction of the carboxylic acid to a primary alcohol does not affect the stereocenter at the alpha-carbon.

Mechanistic Insights and Reagent Selection

The core of the synthesis is the reduction of a carboxylic acid to a primary alcohol. This transformation requires a potent reducing agent, as carboxylic acids are generally less reactive towards nucleophilic attack than their corresponding esters or acyl chlorides.[7][8]

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reducer

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and amides.[7][8] It is often the reagent of choice for the direct reduction of amino acids.[3][9]

The Causality Behind the Choice:

-

High Reactivity: The Al-H bond in the [AlH₄]⁻ anion is weaker and more polarized than the B-H bond in borohydrides, making LAH a much stronger hydride donor.[7]

-

Direct Reduction: LAH can reduce the carboxylic acid group of an amino acid directly to an alcohol without the need for prior esterification.[2][3]

Mechanism of LAH Reduction of an Amino Acid:

The reaction proceeds through a multi-step mechanism:

-

Acid-Base Reaction: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton and the ammonium proton (in the zwitterionic form of the amino acid) to evolve hydrogen gas (H₂).[10][11]

-

Coordination: The resulting lithium carboxylate and amino group coordinate to the aluminum species.

-

Hydride Attack: A subsequent hydride ion from another LAH molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.[12]

-

Collapse and Further Reduction: This intermediate collapses, and through a series of steps involving coordination to aluminum alkoxide species, the carbonyl group is progressively reduced to the alcohol level.

-

Work-up: A careful aqueous work-up is required to quench the excess LAH and hydrolyze the aluminum-oxygen bonds to liberate the final amino alcohol product.[2]

Borane (BH₃): The Chemoselective Alternative

Borane, typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), is another effective reagent for reducing carboxylic acids.[11][13]

The Causality Behind the Choice:

-

Chemoselectivity: Borane exhibits remarkable chemoselectivity, readily reducing carboxylic acids in the presence of other functional groups like esters, which are less reactive towards BH₃.[14][15] This selectivity is advantageous in more complex molecules.

-

Milder Conditions: Borane reductions can often be carried out under milder conditions compared to LAH reductions.[11]

Mechanism of Borane Reduction:

The mechanism of borane reduction is distinct from that of LAH:[10][11][14]

-

Acyloxyborane Formation: The reaction begins with the reaction of the carboxylic acid and borane to form an acyloxyborane intermediate and release hydrogen gas.

-

Hydride Delivery: The acyloxyborane is then further reduced by additional borane molecules. The exact mechanism involves hydride transfer to the carbonyl carbon.

-

Hydrolysis: The resulting borate ester is hydrolyzed during the work-up step to yield the primary alcohol.

For the reduction of amino acids, both LAH and borane are viable options. LAH is generally faster and more convenient for this specific transformation.[9]

Experimental Protocol: Synthesis of (S)-2-Aminopropan-1-ol from L-Alanine

This protocol is adapted from established procedures for the reduction of amino acids using lithium aluminum hydride.[9][16]

Safety Precautions:

-

Lithium Aluminum Hydride (LAH) is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which is flammable and explosive. All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential.

-

Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves, must be worn at all times.

-

The quenching of the reaction is highly exothermic and generates a large volume of hydrogen gas. It must be performed slowly and with extreme caution, especially on a larger scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| L-Alanine | ≥99% | Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Saturated Potassium Carbonate Solution | ACS Reagent Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Fisher Scientific |

Equipment

-

Three-necked round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Mechanical stirrer

-

Inert gas (Nitrogen or Argon) inlet

-

Dropping funnel (optional, for solvent addition)

-

Ice/water bath

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble an oven-dried three-necked flask with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a stopper.

-

Flush the entire apparatus with the inert gas.

-

Under a positive pressure of inert gas, charge the flask with lithium aluminum hydride (17 g, 0.43 mol) and anhydrous tetrahydrofuran (THF) (600 mL).[16]

-

Cool the resulting suspension to 0 °C using an ice/water bath.

-

-

Addition of L-Alanine:

-

While stirring the LAH suspension, add L-Alanine (20 g, 0.22 mol) in small portions over a period of 30-45 minutes.[16] Control the rate of addition to manage the initial exothermic reaction and hydrogen evolution.

-

After the addition is complete, slowly remove the ice bath and allow the mixture to warm to room temperature.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain the reflux overnight (approximately 12-16 hours) with continuous stirring.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable staining method is available.

-

-

Quenching and Work-up:

-

After the reaction is complete, cool the flask back down to 0 °C in an ice/water bath.

-

CAUTION: This step is highly exothermic and produces large amounts of hydrogen gas. Very slowly and carefully, add a saturated aqueous solution of potassium carbonate dropwise to the stirred reaction mixture until the evolution of gas ceases and a granular white precipitate of aluminum salts forms.[16]

-

Stir the mixture vigorously for 30 minutes to ensure complete quenching and precipitation.

-

-

Isolation of the Product:

-

Filter the granular precipitate through a Büchner funnel and wash the filter cake thoroughly with additional THF.

-

Combine the filtrate and the THF washings.

-

Dry the combined organic solution over anhydrous magnesium sulfate, filter, and remove the solvent (THF) using a rotary evaporator.[16]

-

-

Purification:

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | ~70-80% |

| Appearance | Colorless to pale yellow liquid/solid[6][16] |

| Purity (post-distillation) | >98% |

Product Characterization

The identity and purity of the synthesized (S)-2-aminopropan-1-ol can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy will show characteristic broad peaks for the O-H and N-H stretches in the range of 3200-3600 cm⁻¹, and C-H stretches around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

To confirm the enantiomeric purity of the product, chiral HPLC is the method of choice. This is crucial to ensure that no racemization has occurred during the synthesis.

-

Visualizing the Process

Reaction Pathway

Caption: Synthetic pathway for the reduction of L-Alanine to L-Alaninol.

Experimental Workflow

Caption: Step-by-step experimental workflow for L-Alaninol synthesis.

Conclusion

The synthesis of (R)-2-aminopropan-1-ol and its enantiomer from the corresponding enantiomers of alanine via direct reduction is a robust and efficient method for producing these valuable chiral building blocks. Lithium aluminum hydride serves as a powerful and effective reagent for this transformation, providing high yields of the desired amino alcohol. Adherence to strict anhydrous and inert atmosphere conditions, along with cautious handling of the pyrophoric reagent, is critical for the safety and success of this synthesis. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently produce high-purity chiral amino alcohols for their synthetic needs.

References

- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]

- 3. Alaninol - Wikipedia [en.wikipedia.org]

- 4. (R)-(-)-2-Amino-1-propanol | 35320-23-1 [chemicalbook.com]

- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 6. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. (R)-(-)-2-Amino-1-propanol | C3H9NO | CID 80308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Molecular Architecture of 3-Aminopropan-1-ol: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of 3-aminopropan-1-ol, a molecule of significant interest in medicinal chemistry and materials science. We delve into the conformational landscape of this flexible amino alcohol, governed by a delicate interplay of intramolecular forces, most notably a stabilizing intramolecular hydrogen bond. This document synthesizes findings from advanced spectroscopic techniques and computational chemistry to offer a detailed understanding of its structural parameters. Methodologies such as Fourier-transform microwave (FTMW) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and ab initio computational methods are discussed, highlighting the synergy between experimental and theoretical approaches in elucidating molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structural nuances of 3-aminopropan-1-ol.

Introduction: The Significance of 3-Aminopropan-1-ol's Molecular Geometry

3-Aminopropan-1-ol (H₂N(CH₂)₃OH) is a versatile bifunctional molecule, incorporating both a primary amine and a primary alcohol.[1] This unique combination of functional groups allows it to participate in a wide array of chemical reactions and interactions, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and corrosion inhibitors. The spatial arrangement of these functional groups, and indeed the entire molecule, dictates its reactivity, physical properties, and biological activity. A precise understanding of its molecular geometry is therefore paramount for predicting its behavior and designing novel applications.

The conformational flexibility of the three-carbon chain in 3-aminopropan-1-ol gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The dominant force governing this conformational preference is the formation of an intramolecular hydrogen bond (IHB) between the hydroxyl group's hydrogen and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N).[2][3] This interaction results in a pseudo-cyclic structure, significantly influencing the overall molecular shape, stability, and spectroscopic signatures. The strength of this IHB is a key determinant of the conformational landscape and has been shown to be more pronounced in 3-aminopropan-1-ol than in its shorter-chain analogue, 2-aminoethanol.[2]

This guide will provide a detailed examination of the molecular geometry of 3-aminopropan-1-ol, focusing on its most stable conformers. We will present quantitative data on bond lengths, bond angles, and dihedral angles, derived from a combination of experimental and computational studies.

Conformational Landscape of 3-Aminopropan-1-ol

The conformational space of 3-aminopropan-1-ol is characterized by several conformers with varying degrees of stability. The relative populations of these conformers are influenced by factors such as temperature and the surrounding environment (e.g., solvent). In the gas phase and in non-polar solvents, the conformers stabilized by the O-H···N intramolecular hydrogen bond are predominant.[4][5]

Computational studies, primarily using ab initio and density functional theory (DFT) methods, have been instrumental in identifying the possible conformers and ranking them in terms of their relative energies.[2][6] These theoretical investigations are crucial for interpreting experimental data and providing a complete picture of the molecule's conformational preferences.

The most stable conformers are those that adopt a ring-like structure due to the O-H···N IHB.[6] The nomenclature of these conformers often refers to the gauche (g) or anti (a) arrangement around the C-C and C-O bonds.

Below is a visual representation of the key conformers of 3-aminopropan-1-ol, highlighting the intramolecular hydrogen bonding.

Caption: Key conformers of 3-aminopropan-1-ol stabilized by intramolecular hydrogen bonds.

Relative Energies of Conformers

The relative stability of the different conformers of 3-aminopropan-1-ol has been determined through high-level ab initio calculations. The conformer featuring the O-H···N intramolecular hydrogen bond is consistently found to be the global minimum on the potential energy surface.

| Conformer | Relative Energy (kJ/mol) | Computational Method | Reference |

| I (O-H···N IHB) | 0.00 | MP2/6-311++G(d,p) | [2] |

| II (N-H···O IHB) | ~11 | MP2/6-311++G(d,p) | [6] |

| Open Chain | >15 | MP2/6-311++G(d,p) | [6] |

| Note: The relative energies are approximate values derived from the literature and may vary slightly depending on the computational level of theory. |

Methodologies for Structural Determination

The molecular geometry of 3-aminopropan-1-ol has been elucidated through a synergistic combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Approaches

Fourier-Transform Microwave (FTMW) Spectroscopy: This high-resolution technique provides highly accurate rotational constants for molecules in the gas phase. From these constants, precise structural information, such as bond lengths and angles, can be derived. FTMW spectroscopy has been instrumental in confirming the cyclic structure of the most stable conformer of 3-aminopropan-1-ol.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule. The presence and frequency of specific vibrational bands, particularly the O-H and N-H stretching frequencies, provide direct evidence for the existence and nature of intramolecular hydrogen bonding.[5] In the case of 3-aminopropan-1-ol, a red-shift in the O-H stretching frequency is a hallmark of the O-H···N IHB.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for determining connectivity, NMR spectroscopy, through the analysis of coupling constants and chemical shifts, can also provide valuable insights into the predominant conformations of molecules in solution.[5]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) Calculations: These first-principles computational methods are indispensable for exploring the conformational landscape of flexible molecules like 3-aminopropan-1-ol. By solving the Schrödinger equation (or approximations thereof), these methods can predict molecular structures, relative energies, vibrational frequencies, and other properties with a high degree of accuracy.[2][6] The MP2/6-311++G(d,p) level of theory has been shown to provide results in good agreement with experimental data for this molecule.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inductive Effects on Intramolecular Hydrogen Bond Strength: An Investigation of the Effect of an Electron-Withdrawing CF3 Group Adjacent to an Alcohol Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. 1-Propanol, 3-amino- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

aminopropanol functional group reactivity

An In-Depth Technical Guide to the Functional Group Reactivity of Aminopropanol

Abstract

The this compound scaffold, characterized by the presence of both an amino and a hydroxyl group, is a cornerstone in modern organic synthesis and drug development.[1] Its bifunctional nature presents a unique landscape of reactivity, offering pathways to a diverse array of molecular architectures while simultaneously posing challenges in achieving chemoselectivity. This guide provides a comprehensive exploration of the this compound functional group's reactivity, delving into the core principles that govern its transformations. We will examine key reaction classes, including acylation, oxidation, and cyclization, with a focus on the mechanistic underpinnings and the strategic considerations necessary for precise chemical manipulation. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the synthetic potential of aminopropanols.

Core Principles of this compound Reactivity

The chemical behavior of aminopropanols is fundamentally dictated by the interplay between the nitrogen of the amino group and the oxygen of the hydroxyl group.[2] Understanding their intrinsic properties is paramount to predicting and controlling reaction outcomes.

Nucleophilicity and Basicity: A Tale of Two Atoms

The nitrogen atom of the primary or secondary amine in an this compound is generally more nucleophilic and more basic than the oxygen atom of the primary or secondary alcohol.[2] This difference is rooted in the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile or for accepting a proton.

| Functional Group | Type | Relative Nucleophilicity | Relative Basicity |

| -NH₂ / -NHR | Primary/Secondary Amine | High | High |

| -OH | Primary/Secondary Alcohol | Low | Low |

This inherent disparity in reactivity is the primary lever for achieving chemoselective modifications. Under neutral or basic conditions, reactions with electrophiles will predominantly occur at the more nucleophilic nitrogen center.

Steric Hindrance and Substitution Patterns

The position of the amino and hydroxyl groups relative to each other (e.g., 1,2-aminopropanol vs. 1,3-aminopropanol) and the substitution on the carbon backbone significantly influence reactivity. Steric bulk around either functional group can hinder its approach to a reactive partner, thereby altering the regioselectivity of a reaction. For instance, a bulky substituent near the amino group may favor reaction at the less hindered hydroxyl group.

Acylation Reactions: The Art of Chemoselectivity

Acylation is a fundamental transformation for the protection of amino and hydroxyl groups, as well as for the synthesis of amides and esters, which are prevalent in pharmaceuticals.[3] The challenge lies in selectively acylating one functional group in the presence of the other.

Selective N-Acylation: Leveraging Inherent Nucleophilicity

Under standard acylation conditions, the greater nucleophilicity of the amine ensures preferential formation of the amide bond.[4] This is a cornerstone reaction in the synthesis of a vast number of biologically active molecules.[5]

Causality of Experimental Choices: The choice of a non-protic solvent and a mild base is crucial. A non-protic solvent prevents the formation of hydrogen bonds that could deactivate the acylating agent. A mild base, such as triethylamine or pyridine, acts as a scavenger for the acid byproduct (e.g., HCl from an acyl chloride) without significantly deprotonating the less acidic hydroxyl group.

-

Dissolution: Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield N-(3-hydroxypropyl)acetamide.

Caption: Workflow for selective N-acylation.

Selective O-Acylation: Suppressing Amine Reactivity

Achieving selective O-acylation requires a strategic reversal of the natural reactivity. This is typically accomplished under acidic conditions, where the more basic amino group is protonated, rendering it non-nucleophilic.[6] The hydroxyl group, being less basic, remains largely unprotonated and is free to react with the acylating agent.

Causality of Experimental Choices: The use of a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid as the solvent or co-solvent is key.[6] These acids serve a dual purpose: they protonate the amine and act as a medium for the reaction. Acyl chlorides or anhydrides are used as the acylating agents.

-

Dissolution: Dissolve (S)-2-amino-1-propanol (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.2 eq) to the solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Isolation: Precipitate the product by adding cold diethyl ether.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the O-benzoyl-(S)-2-aminopropanol as its trifluoroacetate salt.

Oxidation Reactions: Targeting Specific Functional Groups

The oxidation of aminopropanols can lead to a variety of products, including amino acids, amino aldehydes, and nitro alcohols, depending on the targeted functional group and the oxidizing agent employed.

Oxidation of the Hydroxyl Group

The primary or secondary alcohol moiety can be oxidized to an aldehyde or carboxylic acid. The presence of the amino group necessitates careful selection of the oxidizing agent to avoid undesired side reactions.

Causality of Experimental Choices: For the oxidation to a carboxylic acid, a strong oxidizing agent like potassium permanganate (KMnO₄) or a catalyzed reaction with hydrogen peroxide can be effective.[7] The reaction conditions, such as pH and temperature, must be controlled to maintain the integrity of the amino group. For instance, performing the oxidation under basic conditions can help protect the amine from oxidation.

-

Preparation: Prepare an aqueous solution of 3-amino-1-propanol (1.0 eq) and potassium hydroxide (2.0 eq).

-

Oxidation: Slowly add a solution of potassium permanganate (4.0 eq) in water to the reaction mixture, keeping the temperature below 20 °C with an ice bath.

-

Reaction: Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Work-up: Filter the manganese dioxide precipitate. Acidify the filtrate with hydrochloric acid to precipitate the β-alanine.

-

Isolation: Collect the product by filtration and recrystallize from water/ethanol.

Oxidation of the Amino Group

The oxidation of the primary amino group to a nitro group is a more challenging transformation that often requires powerful oxidizing agents.[8]

Causality of Experimental Choices: Reagents like trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are capable of this transformation. The reaction is typically carried out in a chlorinated solvent to ensure solubility and compatibility with the strong oxidant.

Cyclization Reactions: Building Heterocyclic Scaffolds

The bifunctional nature of aminopropanols makes them excellent precursors for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry.

Synthesis of Oxazolines

1,2-Amino alcohols are readily converted to 2-oxazolines, which are valuable as protecting groups, chiral ligands, and synthetic intermediates.[9][10] The most common method involves a two-step sequence of N-acylation followed by cyclodehydration.[11]

Causality of Experimental Choices: The cyclodehydration step is typically promoted by a dehydrating agent or a Lewis acid.[12] Reagents like thionyl chloride, Burgess reagent, or simply heating the N-acyl derivative can effect the cyclization.

Caption: General scheme for oxazoline synthesis.

-

N-Benzoylation: React 2-aminoethanol (1.0 eq) with benzoyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in DCM to form N-(2-hydroxyethyl)benzamide.

-

Cyclization: Add thionyl chloride (1.5 eq) dropwise to a solution of the N-(2-hydroxyethyl)benzamide in DCM at 0 °C.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide.

-

Extraction and Purification: Extract the product with DCM, dry the organic layer, and purify by distillation or chromatography to obtain the oxazoline.

Synthesis of Lactams and Cyclic Amines

Longer-chain amino alcohols, such as 4-amino-1-butanol or 5-amino-1-pentanol, can undergo intramolecular cyclization to form lactams (cyclic amides) or cyclic amines.[13][14] The outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.[15]

Causality of Experimental Choices: Dehydrogenative cyclization using a ruthenium catalyst, for example, can lead to the formation of lactams in the presence of a hydrogen acceptor.[14] Conversely, in the presence of a hydrogen donor or under reductive conditions, the cyclic amine can be favored.

Applications in Drug Development

The this compound motif is present in a wide range of pharmaceuticals. Its ability to form both hydrogen bonds and salt bridges makes it a valuable pharmacophore for interacting with biological targets. Chiral aminopropanols, such as (R)-1-aminopropan-2-ol, are key intermediates in the synthesis of various drugs.[16] For example, L-2-aminopropanol is a crucial chiral intermediate for the synthesis of the antibiotic levofloxacin.[17] Furthermore, 3-aminopropanol is utilized in the production of panthenol, a common ingredient in cosmetic and pharmaceutical ointments.[18]

Conclusion

The reactivity of the this compound functional group is a rich and multifaceted area of organic chemistry. By understanding the fundamental principles of nucleophilicity, basicity, and steric effects, chemists can devise strategies to achieve remarkable levels of chemoselectivity. The ability to selectively functionalize either the amino or the hydroxyl group, or to engage both in cyclization reactions, provides powerful tools for the construction of complex molecules with significant applications in research, particularly in the development of new therapeutic agents. The protocols and principles outlined in this guide serve as a foundation for harnessing the synthetic potential of this versatile functional group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]

- 13. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 17. CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google Patents [patents.google.com]

- 18. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]

Introduction: The Critical Role of Aminopropanols in Modern Chemistry

An In-depth Technical Guide to the Solubility of Aminopropanol Isomers in Organic Solvents

Aminopropanols, a class of organic compounds featuring both an amine (-NH₂) and a hydroxyl (-OH) functional group, are foundational building blocks in numerous scientific domains. Their unique bifunctionality makes them indispensable as intermediates in pharmaceutical synthesis, components in the formulation of personal care products and waterborne coatings, and as solubilizing agents for oils and fats.[1] The three primary isomers—1-amino-2-propanol (monoisopropanolamine or MIPA), 2-amino-1-propanol, and 3-amino-1-propanol (n-propanolamine)—exhibit distinct physicochemical properties stemming from the relative positions of their functional groups.

A thorough understanding of the solubility of these isomers in various organic solvents is not merely academic; it is a prerequisite for optimizing reaction conditions, designing effective purification strategies, and developing stable, bioavailable drug formulations. This guide provides a comprehensive technical overview of the principles governing this compound solubility, presents a qualitative solubility profile, and details a robust, self-validating protocol for its experimental determination.

Section 1: The Theoretical Framework of Solubility

The solubility of a solute in a solvent is dictated by a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is essential for predictive power in a research context.[2]

Polarity and Hydrogen Bonding: The Dominant Forces

Aminopropanols are polar molecules due to the significant electronegativity difference in their C-O, O-H, C-N, and N-H bonds. This polarity is the primary driver of their solubility behavior. The hydroxyl and amine groups are capable of acting as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with a wide range of solvents.[3]

-

In Protic Solvents (e.g., Alcohols): Aminopropanols can readily form hydrogen bonds with solvent molecules, leading to high solubility and, in many cases, complete miscibility.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds from the -OH and -NH₂ groups of the this compound, facilitating dissolution. For instance, 2-amino-2-propanol has a reported solubility of 250 mg/mL in DMSO.[4][5][6]

-

In Apolar Solvents (e.g., Hexane, Toluene): The energy required to break the strong hydrogen bonds between this compound molecules is not compensated by the weak van der Waals forces that would form with apolar solvents. Consequently, solubility is typically very low.

The Influence of Isomeric Structure

The specific arrangement of the functional groups significantly impacts the molecule's overall polarity, steric hindrance, and capacity for intramolecular hydrogen bonding.

-

Intramolecular Hydrogen Bonding: In isomers like 2-aminoethanol and 3-aminopropanol, an intramolecular hydrogen bond can form between the hydroxyl proton and the amine nitrogen (OH--N).[7][8] This internal interaction can slightly reduce the availability of these groups for intermolecular bonding with the solvent, potentially affecting solubility compared to an isomer where such bonding is sterically impossible. Studies suggest this interaction is more pronounced in 3-aminopropanol than in its shorter-chain analogue, 2-aminoethanol.[7]

-

Steric Hindrance: The presence of a methyl group in 1-amino-2-propanol and 2-amino-1-propanol, compared to the linear chain of 3-amino-1-propanol, can influence how effectively solvent molecules can approach and solvate the functional groups.

Section 2: Solubility Profile of this compound Isomers

The following table summarizes the reported qualitative solubility of this compound isomers in common organic solvents based on publicly available data. It is critical to recognize that terms like "soluble" are qualitative; for precise applications, experimental determination under specific conditions is mandatory.

| Isomer | Solvent Class | Specific Solvent | Reported Solubility | Reference(s) |

| 1-Amino-2-propanol | Alcohols | Ethanol | Soluble / Miscible | [1][9] |

| Ethers | Diethyl Ether | Soluble | [1][9] | |

| Ketones | Acetone | Soluble | [1][9] | |

| Aromatic | Benzene | Soluble | [1][9] | |

| Halogenated | Carbon Tetrachloride | Soluble | [9] | |

| 2-Amino-1-propanol | Polar Aprotic | DMSO | 250 mg/mL (requires sonication) | [4][5][6] |

| 3-Amino-1-propanol | Alcohols | Alcohol (general) | Soluble / Miscible | [10][11][12] |

| Ethers | Diethyl Ether | Soluble | [12] | |

| Ketones | Acetone | Soluble | [10][11] | |

| Halogenated | Chloroform | Soluble | [11] |

Analysis of Trends: The data clearly shows that all isomers exhibit high solubility in polar solvents, particularly those capable of hydrogen bonding (alcohols). Their solubility in moderately polar solvents like ethers and ketones is also consistently reported. The solubility of 1-amino-2-propanol in the nonpolar aromatic solvent benzene and the halogenated solvent carbon tetrachloride is noteworthy and suggests that its specific structure allows for favorable interactions beyond simple polarity matching.[9]

Section 3: A Self-Validating Protocol for Experimental Solubility Determination

The Senior Scientist's Perspective: In drug development and process chemistry, "close enough" is not an option. An unverified solubility value can lead to failed batches, poor bioavailability, and misinterpreted screening results. The industry standard for obtaining a definitive, thermodynamic solubility value is the Shake-Flask Method .[13] Its power lies in its simplicity and its ability to ensure that a true equilibrium has been reached. We do not just mix and measure; we challenge the equilibrium from two directions—undersaturation and supersaturation—to prove its validity.[14] This dual approach is the hallmark of a self-validating system.

Detailed Step-by-Step Methodology: The Shake-Flask Method

This protocol is designed to measure the thermodynamic equilibrium solubility of an this compound isomer in a given organic solvent.

1. Material Preparation & Purity Verification:

-

Rationale: Impurities can act as co-solvents or alter the crystal structure of the solute, leading to erroneous results.[13]

-

Step 1.1: Verify the purity of the this compound isomer (e.g., >99%) via an appropriate analytical technique (e.g., GC, NMR).

-

Step 1.2: Use high-purity, anhydrous solvent to avoid the confounding effects of water, unless investigating an aqueous-organic mixture.

-

Step 1.3: Prepare all glassware by cleaning and drying thoroughly to remove any residues.

2. Attainment of Equilibrium:

-

Rationale: True thermodynamic equilibrium is a state where the rate of dissolution equals the rate of precipitation. This can take a surprisingly long time to achieve, often 24 hours or longer.[13]

-

Step 2.1: In a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume of the organic solvent.

-

Step 2.2: Add an excess amount of the this compound isomer to each vessel. A visible amount of undissolved liquid/solid must remain at the end of the experiment to ensure saturation has been achieved.[13]

-

Step 2.3: Place the vessels in an agitator (e.g., orbital shaker, rotator) within a temperature-controlled environment (e.g., incubator) set to the desired temperature (e.g., 25 °C).

-

Step 2.4: Agitate the samples for a predetermined period (typically 24 to 72 hours). A kinetic profile (measuring concentration at 12, 24, 48, and 72 hours) should be established to confirm that the concentration has plateaued, indicating equilibrium.[14]

3. Phase Separation:

-

Rationale: The critical step is to separate the saturated liquid phase from the undissolved solute without altering the temperature or composition of the sample.

-

Step 3.1: Remove the vessels from the agitator and allow the undissolved this compound to settle for a short period at the experimental temperature.

-

Step 3.2: Carefully withdraw a clear aliquot of the supernatant. This is best achieved using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

-

Step 3.3: Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully sampled.

4. Quantitative Analysis:

-

Rationale: A precise and validated analytical method is required to determine the solute concentration in the saturated solution.[15]

-

Step 4.1: Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Step 4.2: Quantify the concentration of the this compound isomer using a validated method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy against a calibration curve prepared with known standards.

5. Data Reporting:

-

Rationale: Solubility is meaningless without context.

-

Step 5.1: Report the solubility in clear units (e.g., mg/mL, mol/L) along with the specific solvent used and the precise temperature at which the measurement was conducted.

Conclusion

The solubility of this compound isomers in organic solvents is governed by fundamental principles of molecular polarity and, most critically, hydrogen bonding. While general trends can be predicted, the subtle structural differences between isomers necessitate empirical determination for any application requiring high precision. The Shake-Flask method, when executed with a focus on purity, temperature control, and the verification of equilibrium, provides a trustworthy and reproducible means of generating this vital data. For professionals in drug development and chemical research, a robust understanding and application of these principles and protocols are essential for success.

References

- 1. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 2. education.com [education.com]

- 3. youtube.com [youtube.com]

- 4. Amino-2-propanol | 78-96-6 [chemicalbook.com]

- 5. 78-96-6 CAS MSDS (Amino-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Amino-2-propanol CAS#: 78-96-6 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. univarsolutions.com [univarsolutions.com]

- 12. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Identification and Application of Aminopropanol Isomers

This guide provides a comprehensive technical overview of aminopropanol isomers, designed for researchers, scientists, and drug development professionals. It delves into the critical aspects of their identification through CAS numbers, explores their distinct physicochemical properties, outlines synthesis and analytical methodologies, and discusses their applications, particularly within the pharmaceutical landscape.

Introduction: The Significance of this compound Isomers

Aminopropanols are a class of organic compounds containing both an amine and a hydroxyl functional group. Their structural diversity, arising from the different possible positions of these functional groups on the propane backbone, gives rise to several isomers with unique chemical and physical properties. This isomeric diversity is pivotal in their wide range of applications, from industrial processes to the synthesis of complex pharmaceutical agents. A precise understanding of each isomer, unequivocally identified by its Chemical Abstracts Service (CAS) number, is paramount for scientific research and development.

This guide will focus on the three primary isomers of this compound: 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol, including their chiral forms.

Isomer Identification and Physicochemical Properties

The unambiguous identification of each this compound isomer is crucial for regulatory compliance, safety, and reproducibility in research and manufacturing. The CAS number serves as a universal identifier for a specific chemical substance.

Table 1: CAS Numbers and Key Physicochemical Properties of this compound Isomers

| Isomer | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1-Amino-2-propanol | Isopropanolamine, MIPA | 78-96-6 (racemic)[1][2] | C₃H₉NO | 75.11[1][2] | 159-160[1][2] | -2 to 1.74[1][2] | 0.962 - 0.973[1][2] |

| (S)-(+)-1-Amino-2-propanol | (+)-Isopropanolamine | 2799-17-9[1][3] | C₃H₉NO | 75.11[3] | 160[3] | N/A | 0.954[3] |

| (R)-(-)-1-Amino-2-propanol | (-)-Isopropanolamine | 2799-16-8[1] | C₃H₉NO | 75.11 | N/A | N/A | N/A |

| 2-Amino-1-propanol | Alaninol | 6168-72-5 (racemic)[4] | C₃H₉NO | 75.11 | 72-73 (at 11 mmHg) | N/A | 0.965 |

| (S)-(+)-2-Amino-1-propanol | L-Alaninol | 2749-11-3[4] | C₃H₉NO | 75.11 | 72-73 (at 11 mmHg) | -2[5] | 0.965 |

| (R)-(-)-2-Amino-1-propanol | D-Alaninol | 35320-23-1[4][6] | C₃H₉NO | 75.11 | N/A | N/A | N/A |

| 3-Amino-1-propanol | Propanolamine | 156-87-6[7] | C₃H₉NO | 75.11 | 184-187 | 10-12 | 0.982 |

The structural differences between these isomers lead to variations in their physical properties, such as boiling and melting points, which are critical for purification and handling processes.

Caption: Chemical structures of the three primary this compound isomers.

Synthesis of this compound Isomers

The synthesis routes for this compound isomers are tailored to the specific isomer required.

Synthesis of 1-Amino-2-propanol

A common industrial method for preparing racemic 1-amino-2-propanol involves the reaction of propylene oxide with aqueous ammonia.[1] This method is efficient for large-scale production.

Caption: Synthesis of 1-Amino-2-propanol.

Synthesis of 2-Amino-1-propanol (Alaninol)

Alaninol is typically synthesized by the reduction of the amino acid alanine or its esters.[4] Strong reducing agents like lithium aluminium hydride are commonly employed for this conversion. This route allows for the production of enantiomerically pure alaninol from the corresponding chiral alanine.

Synthesis of 3-Amino-1-propanol

The synthesis of 3-amino-1-propanol can be achieved through various methods, including the reduction of β-alanine or its esters.

Applications in Research and Drug Development

The unique properties of each this compound isomer lend them to a variety of applications, particularly in the pharmaceutical industry.

-

1-Amino-2-propanol: This isomer and its derivatives are used as buffers and are good solubilizers for oils and fats.[1][8] They are also intermediates in the synthesis of various pharmaceuticals.[1] The chiral forms are valuable building blocks in asymmetric synthesis.[9] For instance, (R)-1-aminopropan-2-ol is involved in the biosynthesis of cobalamin (Vitamin B12).[1]

-

2-Amino-1-propanol (Alaninol): As a chiral molecule, alaninol is a crucial precursor for the synthesis of numerous chiral ligands used in asymmetric catalysis.[4] In the pharmaceutical field, it serves as an intermediate for synthesizing drugs such as beta-blockers and adrenergic agonists.[6]

-

3-Amino-1-propanol: This isomer is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[10] It is used to enhance the solubility and stability of formulations and serves as an intermediate in the synthesis of various pharmaceuticals to improve drug efficacy.[10] It has also been studied as an analogue of ethanolamine in phospholipid metabolism research.[11]

Analytical Methodologies for Identification and Quantification

Accurate and validated analytical methods are essential for the quality control of aminopropanols and their formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the detection and quantification of aminopropanols, especially at low concentrations in complex matrices like cream formulations.[12]

Protocol: HPLC Analysis of 3-Aminopropanol in a Cream Formulation

-

Sample Preparation:

-

Accurately weigh a sample of the cream.

-

Dissolve the cream in a suitable solvent system. This may require experimentation to find a solvent that dissolves the cream base without degrading the analyte.

-

Perform a liquid-liquid or solid-phase extraction to isolate the 3-aminopropanol from interfering matrix components.

-

Filter the final extract through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable. For higher sensitivity and selectivity, a derivatization step followed by fluorescence detection or mass spectrometry (LC-MS) can be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-aminopropanol of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-